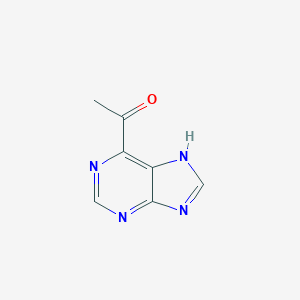
1-(1H-Purin-6-yl)ethanone
Vue d'ensemble
Description
1-(1H-Purin-6-yl)ethanone, also known as this compound, is a useful research compound. Its molecular formula is C7H6N4O and its molecular weight is 162.15 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Overview
1-(1H-Purin-6-yl)ethanone, a purine derivative, has garnered attention in various scientific fields due to its structural similarity to nucleotides, which allows it to participate in biochemical processes. This article explores its applications across different domains, including chemistry, biology, medicine, and agriculture.
Chemistry
This compound serves as a crucial building block in the synthesis of more complex molecules. Its derivatives are often utilized in the development of pharmaceuticals and other bioactive compounds.
Table 1: Chemical Synthesis Applications
| Application | Description |
|---|---|
| Building Block | Used in synthesizing analogs of nucleotides. |
| Pharmaceutical Development | Key intermediate in the creation of therapeutic agents. |
Biology
In biological research, this compound is investigated for its interactions with nucleic acids. Its ability to intercalate into DNA and RNA strands disrupts normal cellular functions, making it a candidate for further studies into genetic regulation and cellular signaling pathways.
Medicine
Research has highlighted the potential of this compound as an anticancer agent. Its mechanism involves interference with nucleotide synthesis pathways, which can lead to apoptosis in cancer cells.
Case Study: Cytotoxic Activity
A study demonstrated that derivatives of this compound exhibited significant cytotoxicity against various cancer cell lines, including:
- 4T1 murine mammary carcinoma
- COLO201 human colorectal adenocarcinoma
These findings suggest that further exploration could lead to the development of effective cancer therapies based on this compound's derivatives .
Table 2: Cytotoxicity Against Cancer Cell Lines
| Cell Line | IC50 (µM) |
|---|---|
| 4T1 (murine mammary carcinoma) | <30 |
| COLO201 (human colorectal carcinoma) | Varies |
Agriculture
Emerging research suggests that this compound derivatives may possess plant-growth regulating properties. Studies have indicated that these compounds can enhance growth parameters in crops such as wheat.
Case Study: Plant Growth Regulation
In a controlled experiment, wheat plants treated with specific concentrations of purine derivatives showed improved shoot growth compared to untreated controls. This indicates a potential application in agricultural biotechnology for enhancing crop yields .
Table 3: Effects on Plant Growth
| Treatment Concentration (ppm) | Growth Improvement (%) |
|---|---|
| 100 | 25 |
| 200 | 15 |
Propriétés
Numéro CAS |
188049-34-5 |
|---|---|
Formule moléculaire |
C7H6N4O |
Poids moléculaire |
162.15 g/mol |
Nom IUPAC |
1-(7H-purin-6-yl)ethanone |
InChI |
InChI=1S/C7H6N4O/c1-4(12)5-6-7(10-2-8-5)11-3-9-6/h2-3H,1H3,(H,8,9,10,11) |
Clé InChI |
QQYQCXTVSRSYGP-UHFFFAOYSA-N |
SMILES |
CC(=O)C1=C2C(=NC=N1)N=CN2 |
SMILES canonique |
CC(=O)C1=C2C(=NC=N1)N=CN2 |
Synonymes |
Ethanone, 1-(1H-purin-6-yl)- (9CI) |
Origine du produit |
United States |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













